Methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate Methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate
Brand Name: Vulcanchem
CAS No.: 1807013-19-9
VCID: VC5583441
InChI: InChI=1S/C8H7BrClNO2/c1-13-8(12)3-5-2-7(10)11-4-6(5)9/h2,4H,3H2,1H3
SMILES: COC(=O)CC1=CC(=NC=C1Br)Cl
Molecular Formula: C8H7BrClNO2
Molecular Weight: 264.5

Methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate

CAS No.: 1807013-19-9

Cat. No.: VC5583441

Molecular Formula: C8H7BrClNO2

Molecular Weight: 264.5

* For research use only. Not for human or veterinary use.

Methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate - 1807013-19-9

Specification

CAS No. 1807013-19-9
Molecular Formula C8H7BrClNO2
Molecular Weight 264.5
IUPAC Name methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate
Standard InChI InChI=1S/C8H7BrClNO2/c1-13-8(12)3-5-2-7(10)11-4-6(5)9/h2,4H,3H2,1H3
Standard InChI Key MQNDVGZILZRSEA-UHFFFAOYSA-N
SMILES COC(=O)CC1=CC(=NC=C1Br)Cl

Introduction

Structural Characteristics and Molecular Properties

The compound’s structure features a pyridine core with strategic halogen substitutions. The 2-chloro and 5-bromo groups create electron-deficient regions, facilitating nucleophilic aromatic substitution reactions, while the methyl ester at position 4 offers a handle for further functionalization. Key properties include:

PropertyValue
Molecular FormulaC8H7BrClNO2\text{C}_8\text{H}_7\text{BrClNO}_2
Molecular Weight264.5 g/mol
SMILESCOC(=O)CC1=CC(=NC=C1Br)Cl\text{COC(=O)CC1=CC(=NC=C1Br)Cl}
InChI KeyMQNDVGZILZRSEA-UHFFFAOYSA-N
AppearanceWhite to off-white solid
Purity (HPLC)≥99.45% (commercial samples)

The halogen atoms’ positions are critical: bromine’s steric bulk and chlorine’s electronegativity influence both reactivity and intermolecular interactions .

Synthesis and Reaction Pathways

Halogenation Strategies

Chemical Reactivity and Applications

Nucleophilic Substitution

The bromine atom at position 5 is highly susceptible to displacement. For example, treatment with sodium methoxide replaces bromine with methoxy groups, forming derivatives like methyl 2-(2-chloro-5-methoxypyridin-4-yl)acetate.

Hydrolysis and Decarboxylation

Hydrolysis of the methyl ester using aqueous HCl yields 2-(5-bromo-2-chloropyridin-4-yl)acetic acid, a precursor for carboxylate-containing pharmaceuticals . Under basic conditions, decarboxylation produces 5-bromo-2-chloropyridine, a scaffold for fungicides .

Pharmaceutical Intermediates

The compound’s derivatives are explored in:

  • Kinase inhibitors: Bromine’s role in enhancing binding affinity to ATP pockets.

  • Antibacterial agents: Chlorine’s contribution to membrane permeability .

Analytical Characterization

Spectroscopic Data

  • 1H^1\text{H}-NMR (400 MHz, CDCl3_3): δ 8.57 (s, 1H, pyridine-H), 3.73 (s, 3H, OCH3_3), 3.58 (s, 2H, CH2_2COO) .

  • HRMS: [M+H]+^+ observed at 263.94216 (calc. 263.94216) .

HazardPrecautionary Measures
Skin irritation (H315)Wear nitrile gloves and lab coat
Serious eye damage (H318)Use safety goggles
Respiratory irritation (H335)Work in fume hood

Storage recommendations include airtight containers under nitrogen at room temperature to prevent hydrolysis .

Future Research Directions

  • Green Synthesis: Developing solvent-free or catalytic methods to reduce waste .

  • Biological Screening: Evaluating antimicrobial and anticancer activity of novel derivatives.

  • Computational Modeling: Predicting reactivity using DFT calculations to guide synthetic efforts .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator